molecular formula C18H22N2O3 B2987536 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea CAS No. 1705169-01-2

1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B2987536
CAS No.: 1705169-01-2
M. Wt: 314.385
InChI Key: PDGLSZQPKUVBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is a synthetic urea derivative intended for research and development purposes. Urea-based compounds are a significant area of investigation in medicinal chemistry, renowned for their versatile biological activities and ability to participate in key hydrogen-bonding interactions with biological targets . While the specific activity profile of this compound is not fully characterized, structurally related benzyl-urea analogs are frequently explored in various therapeutic areas. Research on similar molecules has shown potential in areas such as α-glucosidase inhibition for managing type 2 diabetes , and other urea-containing structures are being actively investigated as anticancer agents , particularly as kinase inhibitors . The presence of the urea core, along with benzyl and methoxyphenyl substituents, makes this compound a valuable building block for pharmaceutical research and chemical biology studies. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic uses. The buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Properties

IUPAC Name

1-benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-22-16-11-7-6-10-15(16)17(23-2)13-20-18(21)19-12-14-8-4-3-5-9-14/h3-11,17H,12-13H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGLSZQPKUVBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of benzylamine with 2-methoxy-2-(2-methoxyphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The choice of solvents and reaction conditions may be optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of brominated or nitrated benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The position and nature of substituents significantly alter solubility, crystallinity, and bioactivity. Below is a comparative analysis of key analogs:

Key Observations :

  • Trifluoromethyl vs.
  • Substituent Position : The 2-methoxy group in the compound from introduces steric hindrance, which may reduce crystallinity compared to para-substituted derivatives (e.g., BMU in ) .
  • Synthetic Complexity : The presence of ethynyl or benzimidazol moieties (e.g., –7) lowers synthetic yields due to steric and electronic challenges .

Hydrogen-Bonding and Crystallization Behavior

Urea derivatives form robust hydrogen-bonded networks, influencing their solid-state properties. For example:

  • 1-Benzyl-3-(2-methoxyphenyl)-imidazolium tetrafluoroborate () crystallizes with tetrafluoroborate counterions, where the urea moiety participates in N–H···O/F interactions .
  • 1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea () likely adopts a planar conformation due to intramolecular hydrogen bonds between the urea NH and benzimidazol nitrogen, as seen in similar systems .

In contrast, trifluoromethyl-substituted ureas () may exhibit weaker hydrogen bonding due to the electron-withdrawing CF3 group, reducing melting points compared to methoxy analogs.

Biological Activity

1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is an organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a urea moiety , which is known to engage in hydrogen bonding interactions, a crucial aspect in biological processes. Additionally, the presence of methoxy groups enhances solubility and may influence interactions with biological targets. The benzyl group contributes to the compound's hydrophobicity, potentially aiding in cellular penetration. The molecular formula of this compound is C₁₅H₁₈N₂O₄.

Research indicates that this compound may act as an enzyme inhibitor or modulator . Its unique structure suggests that it can interact with specific molecular targets, potentially influencing pathways related to inflammation and cancer . The following table summarizes the structural features and their potential biological implications:

Structural Feature Potential Biological Activity
Urea MoietyInvolvement in hydrogen bonding
Methoxy GroupsEnhanced solubility and target interaction
Benzyl GroupIncreased hydrophobicity for cellular penetration

Research Findings

Despite limited direct studies on this compound, several investigations have explored its efficacy in various biological assays:

  • Enzyme Inhibition Studies : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways. For example, it has shown promise in modulating the activity of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling.
  • Anticancer Properties : Some studies have indicated potential anticancer activities, with the compound exhibiting cytotoxic effects against various cancer cell lines. These findings suggest that it may interfere with cellular proliferation and induce apoptosis.
  • Cellular Studies : In vitro assays have demonstrated that this compound can alter cell signaling pathways associated with tumor growth and inflammation.

Case Studies

While comprehensive clinical data on this specific compound is scarce, related compounds within the urea class have been studied extensively for their biological properties:

  • Urea Derivatives as Anti-inflammatory Agents : A study published in MDPI highlighted various urea derivatives that exhibited significant anti-inflammatory effects by inhibiting COX enzymes . This suggests a potential pathway for this compound to exert similar effects.
  • Anticancer Activity of Related Compounds : Research on structurally similar compounds has demonstrated the ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea, and how do substituent positions influence reaction yields?

The synthesis typically involves nucleophilic substitution or urea coupling reactions. For example, substituted benzylamines can react with isocyanate derivatives under anhydrous conditions. Substituents like methoxy groups on the phenyl ring (e.g., 2-methoxyphenyl) may introduce steric hindrance, requiring optimized reaction temperatures (e.g., 60–80°C) and catalysts like triethylamine . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted amines .

Q. How can researchers confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, similar urea derivatives (e.g., 1-Benzoyl-3,3-bis(2-methylphenyl)urea) were resolved at 93 K, showing bond lengths (C–C: ~1.48 Å) and torsion angles to validate stereochemistry . Complementary techniques include:

  • NMR : 1^1H and 13^13C spectra to verify methoxy (-OCH3_3) and benzyl proton environments.
  • Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 377.16) .

Advanced Research Questions

Q. How do computational methods aid in predicting the biological activity of this urea derivative?

Molecular docking and QSAR models can predict interactions with biological targets. For example:

  • Docking : Simulate binding to enzymes like sodium/proton exchangers (NHE-3) using AutoDock Vina, focusing on hydrogen bonds between the urea moiety and active-site residues .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs (e.g., 3-(3-chlorophenyl)-1-(2-methoxyphenyl)urea) to optimize pharmacophores .

Q. What strategies resolve contradictions in experimental data, such as inconsistent reaction yields or spectral assignments?

  • Reaction optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents (DMF vs. THF) to identify yield-limiting factors .
  • Spectral validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09) to resolve ambiguities in peak assignments .

Q. How can researchers design structure-activity relationship (SAR) studies for substituted urea derivatives?

  • Varied substituents : Synthesize analogs with halogen (Cl, F) or alkyl groups at the 2-methoxyphenyl position to assess steric/electronic effects on bioactivity .
  • Biological assays : Test inhibitory potency against targets like cyclooxygenase-2 (COX-2) using ELISA, with IC50_{50} values normalized to control compounds .

Methodological Considerations

Q. What analytical techniques are essential for characterizing impurities in synthesized batches?

  • HPLC-MS : Detect trace impurities (<0.1%) using a C18 column (acetonitrile/water gradient) and compare retention times with known byproducts (e.g., uncyclized intermediates) .
  • TGA/DSC : Monitor thermal stability (decomposition >200°C) to ensure batch consistency .

Q. How can crystallography data inform the design of analogs with improved solubility?

SC-XRD data (e.g., crystal packing of 1-Benzyl-3-(2-methoxyphenyl)imidazolium salts) reveal intermolecular interactions like π-π stacking. Introducing polar groups (e.g., -OH) at non-critical positions can disrupt aggregation, enhancing aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.